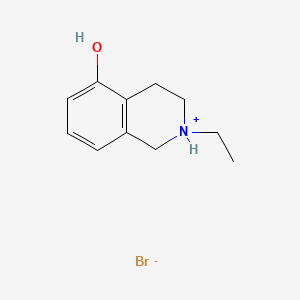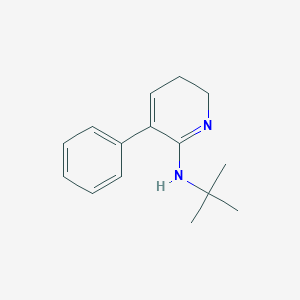
N-tert-Butyl-3-phenyl-5,6-dihydropyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-tert-Butyl-3-phenyl-5,6-dihydropyridin-2-amine is an organic compound that belongs to the class of dihydropyridines. This compound is characterized by the presence of a tert-butyl group, a phenyl group, and a dihydropyridine ring. Dihydropyridines are known for their diverse applications in medicinal chemistry, particularly as calcium channel blockers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyl-3-phenyl-5,6-dihydropyridin-2-amine can be achieved through various synthetic routes. One common method involves the reaction of tert-butylamine with a suitable dihydropyridine precursor under controlled conditions. The reaction typically requires the use of a catalyst and may involve steps such as condensation, cyclization, and reduction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. The use of high-throughput screening and optimization techniques can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-tert-Butyl-3-phenyl-5,6-dihydropyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.
Substitution: The phenyl and tert-butyl groups can undergo substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are employed.
Major Products Formed
The major products formed from these reactions include pyridine derivatives, piperidine derivatives, and various substituted analogs, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N-tert-Butyl-3-phenyl-5,6-dihydropyridin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and signaling pathways.
Medicine: Dihydropyridine derivatives are known for their role as calcium channel blockers, which are used in the treatment of cardiovascular diseases.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-tert-Butyl-3-phenyl-5,6-dihydropyridin-2-amine involves its interaction with specific molecular targets, such as calcium channels. By binding to these channels, the compound can modulate their activity, leading to changes in cellular calcium levels and subsequent physiological effects. The exact pathways and molecular targets may vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- N-tert-Butyl-5,6-dimethoxypicolinamide
- N-tert-Butyl-5-phenyl-2,3-dihydropyridin-6-amine
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
Uniqueness
N-tert-Butyl-3-phenyl-5,6-dihydropyridin-2-amine is unique due to its specific structural features, such as the presence of both tert-butyl and phenyl groups on the dihyd
Propiedades
Número CAS |
917886-20-5 |
|---|---|
Fórmula molecular |
C15H20N2 |
Peso molecular |
228.33 g/mol |
Nombre IUPAC |
N-tert-butyl-5-phenyl-2,3-dihydropyridin-6-amine |
InChI |
InChI=1S/C15H20N2/c1-15(2,3)17-14-13(10-7-11-16-14)12-8-5-4-6-9-12/h4-6,8-10H,7,11H2,1-3H3,(H,16,17) |
Clave InChI |
BIZOUBOPJFZLRI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)NC1=NCCC=C1C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-5-[(tribenzylstannyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B14175539.png)
![2-Thiophen-2-yl-5-[13-(5-thiophen-2-ylthiophen-2-yl)pentacen-6-yl]thiophene](/img/structure/B14175546.png)

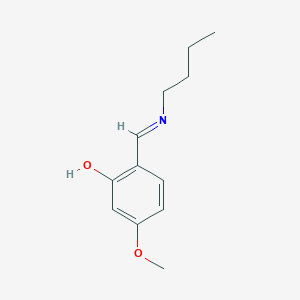
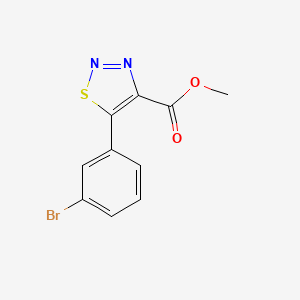
![Benzenamine, 3-[2-[4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]ethynyl]-](/img/structure/B14175565.png)
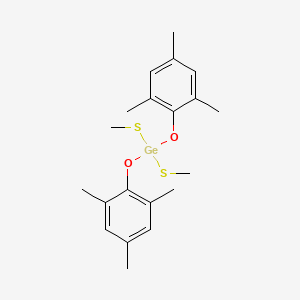
![sodium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]imidazo[4,5-b]pyridin-1-ide](/img/structure/B14175573.png)
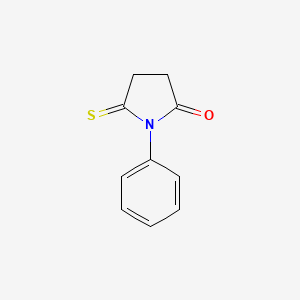
![4,4'-Bis[(undec-10-en-1-yl)oxy]-1,1'-biphenyl](/img/structure/B14175581.png)
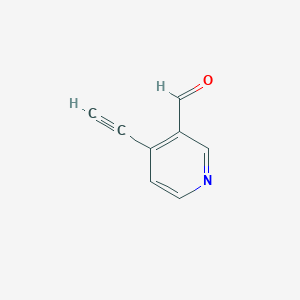
![N'-[4-(2,4-dichlorophenoxy)butanoyl]cyclobutanecarbohydrazide](/img/structure/B14175610.png)
![3,4-Dibromo-1-ethenyl-5-[(prop-2-en-1-yl)sulfanyl]-1H-pyrazole](/img/structure/B14175613.png)
